molecular formula C24H25N3O4S B11155209 N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11155209
M. Wt: 451.5 g/mol
InChI Key: RSKJKVQCPCYVHB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine derivatives with thiazole carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the thiazole ring may bind to various enzymes and proteins. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and a trimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-14-21(23(28)25-10-9-15-13-26-18-8-6-5-7-17(15)18)27-24(32-14)16-11-19(29-2)22(31-4)20(12-16)30-3/h5-8,11-13,26H,9-10H2,1-4H3,(H,25,28)

InChI Key

RSKJKVQCPCYVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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